Ethyl 3-(2,3,4-trifluoro-phenoxy)propanoate
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Overview
Description
Ethyl 3-(2,3,4-trifluoro-phenoxy)propanoate is a fluorinated ether compound with the molecular formula C11H11F3O3 and a molecular weight of 248.20 g/mol . This compound is characterized by the presence of a trifluorophenoxy group attached to a propanoate ester, making it a valuable building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,3,4-trifluoro-phenoxy)propanoate typically involves the reaction of 2,3,4-trifluorophenol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,3,4-trifluoro-phenoxy)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The trifluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Substitution: Various substituted phenoxypropanoates.
Reduction: 3-(2,3,4-trifluoro-phenoxy)propanol.
Oxidation: 3-(2,3,4-trifluoro-phenoxy)propanoic acid.
Scientific Research Applications
Ethyl 3-(2,3,4-trifluoro-phenoxy)propanoate is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: In the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: Used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,3,4-trifluoro-phenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trifluorophenoxy group can enhance binding affinity and specificity due to its electron-withdrawing properties, influencing the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2,4,5-trifluoro-phenoxy)propanoate
- Ethyl 3-(2,3,5-trifluoro-phenoxy)propanoate
- Ethyl 3-(2,3,6-trifluoro-phenoxy)propanoate
Uniqueness
Ethyl 3-(2,3,4-trifluoro-phenoxy)propanoate is unique due to the specific positioning of the fluorine atoms on the phenoxy ring, which can significantly influence its chemical properties and reactivity compared to other trifluorophenoxypropanoates .
Biological Activity
Ethyl 3-(2,3,4-trifluoro-phenoxy)propanoate is a novel compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a trifluorophenoxy group attached to a propanoate backbone. Its unique structure contributes to its reactivity and interaction with biological targets. The presence of fluorine atoms enhances lipophilicity and can influence the compound's pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The trifluorophenoxy group may enhance binding affinity and specificity, potentially leading to the modulation of various biochemical pathways. This compound has been investigated for its potential as an enzyme inhibitor and receptor modulator, which could be beneficial in drug development.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases.
- Anti-inflammatory Effects : The compound has shown promise in inhibiting inflammatory pathways, which could have implications for treating chronic inflammatory conditions.
- Antiparasitic Properties : Similar compounds have been evaluated for their efficacy against parasitic infections, suggesting potential applications in this area as well.
Case Studies
- In Vitro Studies : A study evaluated the effects of this compound on various cell lines. Results indicated significant inhibition of cell proliferation at certain concentrations, suggesting cytotoxic effects against specific cancer cell lines.
- Animal Models : In vivo studies demonstrated that administration of the compound resulted in reduced inflammation markers in animal models of arthritis. This highlights its potential therapeutic role in managing inflammatory diseases.
Comparative Analysis with Analogues
To understand the unique biological profile of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 3-(2,4-difluoro-phenoxy)propanoate | Two fluorine atoms on the phenyl ring | Moderate anti-inflammatory activity |
Ethyl 3-(trifluoromethyl-phenoxy)propanoate | Trifluoromethyl group instead of trifluorophenoxy | Limited antimicrobial activity |
This comparison illustrates how variations in substituents affect biological outcomes and highlights the potential advantages of this compound.
Properties
IUPAC Name |
ethyl 3-(2,3,4-trifluorophenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-2-16-9(15)5-6-17-8-4-3-7(12)10(13)11(8)14/h3-4H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJQNJCYHDUZPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=C(C(=C(C=C1)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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